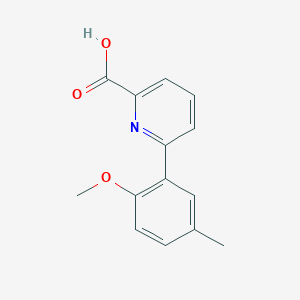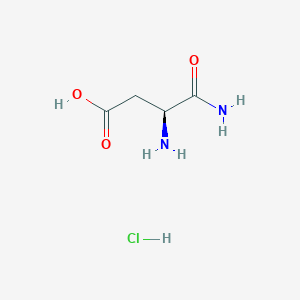
D-Aspartic acid alpha-amide hydrochloride; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Aspartic acid alpha-amide hydrochloride; 95% is a useful research compound. Its molecular formula is C4H9ClN2O3 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound D-Aspartic acid alpha-amide hydrochloride; 95% is 168.0301698 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality D-Aspartic acid alpha-amide hydrochloride; 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Aspartic acid alpha-amide hydrochloride; 95% including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
D-Aspartic Acid Alpha-Amide Hydrochloride primarily targets Thermolysin and L-asparaginase . Thermolysin is a thermostable metalloproteinase enzyme produced by the bacterium Geobacillus stearothermophilus . L-asparaginase is an enzyme that is used in the treatment of acute lymphoblastic leukemia .
Mode of Action
It is known that d-amino acids can interact with their targets in a variety of ways, often leading to changes in the structure or function of the target .
Biochemical Pathways
D-Aspartic Acid Alpha-Amide Hydrochloride is involved in the Aspartate Metabolism pathway . This pathway is crucial for the production of other amino acids, as well as nucleotides and the energy molecule ATP . It also plays a role in the Canavan Disease and Hypoacetylaspartia Disease pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of d-amino acids are generally similar to those of their l-isomers .
Result of Action
D-amino acids are known to have a variety of biological effects, including acting as neurotransmitters, influencing protein structure and function, and modulating immune responses .
Action Environment
The action, efficacy, and stability of D-Aspartic Acid Alpha-Amide Hydrochloride can be influenced by various environmental factors. For instance, pH can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Temperature, light, and humidity can also affect the stability of the compound .
生化学分析
Biochemical Properties
D-Aspartic Acid Alpha-Amide Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme D-aspartate oxidase (DDO), which plays a crucial role in the degradation of acidic D-amino acids .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-Aspartic Acid Alpha-Amide Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to bind to D-aspartate oxidase, influencing its activity .
Metabolic Pathways
D-Aspartic Acid Alpha-Amide Hydrochloride is involved in the aspartic acid metabolic pathway. Aspartate, the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine, can also be converted to asparagine .
特性
IUPAC Name |
(3S)-3,4-diamino-4-oxobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H/t2-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDAOISSMHTVLS-DKWTVANSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

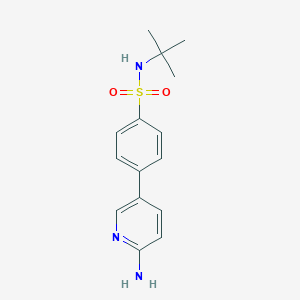

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone](/img/structure/B6330200.png)
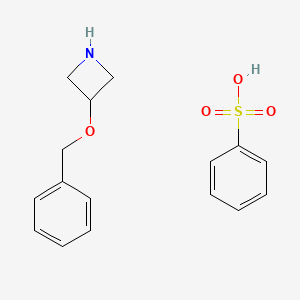
![(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B6330276.png)
![cyclohexanamine;(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid](/img/structure/B6330282.png)


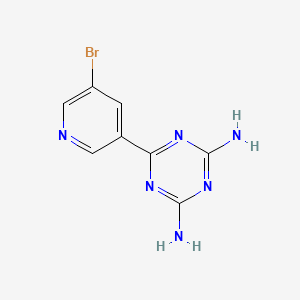
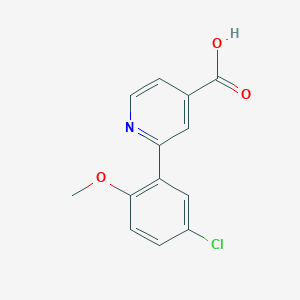
![5'-Chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6330235.png)
